N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide
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Overview
Description
This compound is a complex organic molecule with multiple functional groups, including an acetylphenyl group, a bromophenylsulfonyl group, and an ethylglycinamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the acetylphenyl and bromophenylsulfonyl moieties, followed by their coupling with ethylglycinamide .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. These might include electrophilic aromatic substitution reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Agent Development
The compound has been investigated for its potential as an antimicrobial agent. Its structure, which includes a sulfonylphenyl moiety, has shown promise in fighting Gram-positive pathogens, particularly in combating biofilm-associated infections caused by Enterococcus faecium. The compound’s efficacy against bacterial and fungal strains makes it a candidate for further research in developing new antimicrobial drugs .
Biochar and Hydrochar Soil Amendments
While not directly related to AKOS000446343, research on soil amendments using biochar and hydrochar can inform potential applications of the compound. Given its structural stability, AKOS000446343 could be explored as a soil amendment agent to improve soil quality, reduce water loss, and interact with microbial communities .
Suzuki–Miyaura Coupling Reactions
The compound’s bromophenyl sulfonyl component could be utilized in Suzuki–Miyaura coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The compound could serve as a precursor or a reagent in developing new materials or pharmaceuticals through these coupling reactions .
Drug Design and Synthesis
The compound’s unique structure, which includes an acetylphenyl and a bromophenyl sulfonyl group, makes it a valuable scaffold in drug design. Its molecular framework can be used to synthesize a variety of chemotypes, such as N-acyl-α-amino acids and oxazoles, which are important in medicinal chemistry .
Antioxidant Activity
Research has indicated that compounds with a similar structural framework to AKOS000446343 exhibit antioxidant properties. These properties are crucial in developing treatments for oxidative stress-related diseases. The compound’s potential antioxidant activity warrants further investigation .
Alternative Toxicity Testing
The compound has been used in toxicity assays, such as those involving freshwater cladoceran Daphnia magna. These studies are essential for evaluating the environmental impact of new compounds and for ensuring their safety before widespread use .
Agricultural Biotechnology
In agricultural biotechnology, there is a need for effective deployment of beneficial microbes into the soil. Compounds like AKOS000446343 could be explored as carriers for these microbes, potentially enhancing their effectiveness and longevity in the soil .
Carbon Sequestration
Given the compound’s stable adsorption qualities, it could be investigated for its potential in carbon sequestration. This application would be particularly relevant in the context of climate change mitigation, where stable carbon compounds are needed to capture and store atmospheric carbon dioxide .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonyl-ethylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-3-21(26(24,25)17-9-7-15(19)8-10-17)12-18(23)20-16-6-4-5-14(11-16)13(2)22/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHAFVYDOONDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC(=C1)C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide |
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